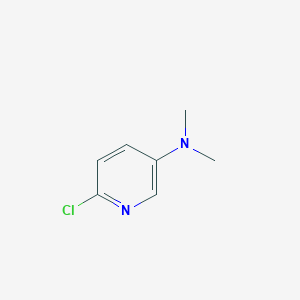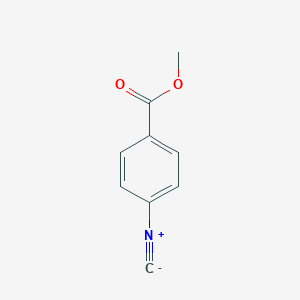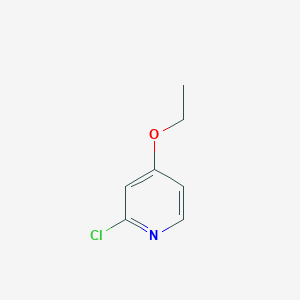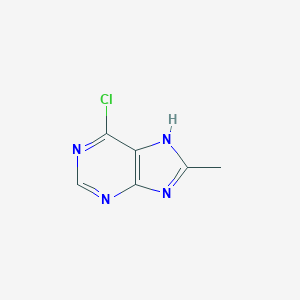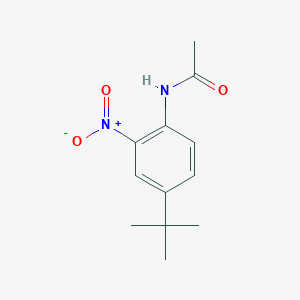
2-fenoxi-N-(piridin-3-il)acetamida
Descripción general
Descripción
2-phenoxy-N-(pyridin-3-yl)acetamide is an organic compound with the molecular formula C13H12N2O2 and a molecular weight of 228.25 g/mol . This compound is characterized by the presence of a phenoxy group and a pyridyl group connected through an ethanamide linkage. It is used in various scientific research applications due to its unique chemical properties.
Aplicaciones Científicas De Investigación
2-phenoxy-N-(pyridin-3-yl)acetamide is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: The compound is used in the development of new materials and chemical processes
Mecanismo De Acción
Target of Action
The primary target of 2-Phenoxy-N-(3-pyridyl)ethanamide is the α-glucosidase enzyme . This enzyme plays a crucial role in the management of type 2 diabetes by delaying glucose absorption, which can reduce the occurrence of postprandial hyperglycemia .
Mode of Action
2-Phenoxy-N-(3-pyridyl)ethanamide interacts with its target, the α-glucosidase enzyme, by inhibiting its activity . The compound binds to the enzyme, preventing it from breaking down complex carbohydrates into glucose. This inhibition results in a decrease in the rate of glucose absorption and a reduction in postprandial hyperglycemia .
Biochemical Pathways
The inhibition of α-glucosidase by 2-Phenoxy-N-(3-pyridyl)ethanamide affects the carbohydrate digestion pathway. Normally, α-glucosidase breaks down complex carbohydrates into glucose, which is then absorbed into the bloodstream. By inhibiting this enzyme, the compound slows down the breakdown and absorption of carbohydrates, thereby reducing the rise in blood glucose levels after meals .
Result of Action
The inhibition of α-glucosidase by 2-Phenoxy-N-(3-pyridyl)ethanamide leads to a reduction in postprandial hyperglycemia, which is a significant factor in the management of type 2 diabetes . By reducing the rate of carbohydrate digestion and glucose absorption, the compound helps to control blood glucose levels and manage the symptoms of diabetes .
Análisis Bioquímico
Biochemical Properties
2-phenoxy-N-(pyridin-3-yl)acetamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit collagen prolyl-4-hydroxylase, an enzyme involved in collagen synthesis . By inhibiting this enzyme, 2-phenoxy-N-(pyridin-3-yl)acetamide can affect the stability and formation of collagen, which is essential for maintaining the structural integrity of tissues.
Cellular Effects
The effects of 2-phenoxy-N-(pyridin-3-yl)acetamide on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the hydroxyproline assay, indicating its role in collagen synthesis and degradation . Additionally, 2-phenoxy-N-(pyridin-3-yl)acetamide may affect other cellular processes, such as cell proliferation and apoptosis, by interacting with specific signaling molecules and transcription factors.
Molecular Mechanism
At the molecular level, 2-phenoxy-N-(pyridin-3-yl)acetamide exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. For instance, the compound’s inhibition of collagen prolyl-4-hydroxylase is a result of its binding to the enzyme’s active site, preventing the hydroxylation of proline residues in collagen . This inhibition can lead to changes in collagen stability and function, affecting tissue integrity and repair processes.
Temporal Effects in Laboratory Settings
The temporal effects of 2-phenoxy-N-(pyridin-3-yl)acetamide in laboratory settings are influenced by its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, allowing for consistent results in biochemical assays . Over extended periods, the compound may undergo degradation, leading to changes in its efficacy and potency. Long-term exposure to 2-phenoxy-N-(pyridin-3-yl)acetamide in in vitro and in vivo studies has revealed potential effects on cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 2-phenoxy-N-(pyridin-3-yl)acetamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and influencing cellular processes. At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm.
Metabolic Pathways
2-phenoxy-N-(pyridin-3-yl)acetamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound’s metabolism may lead to the formation of active or inactive metabolites, which can influence its overall biological activity . Additionally, the compound’s effects on metabolic flux and metabolite levels can provide insights into its potential therapeutic applications and safety profile.
Transport and Distribution
The transport and distribution of 2-phenoxy-N-(pyridin-3-yl)acetamide within cells and tissues are critical for understanding its biological effects. This compound may interact with specific transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in target tissues . The localization and distribution of 2-phenoxy-N-(pyridin-3-yl)acetamide can influence its efficacy and potential side effects, making it essential to study these aspects in detail.
Subcellular Localization
The subcellular localization of 2-phenoxy-N-(pyridin-3-yl)acetamide is an important factor in determining its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of 2-phenoxy-N-(pyridin-3-yl)acetamide can provide insights into its mechanism of action and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-(pyridin-3-yl)acetamide typically involves the coupling of phenoxyacetic acid with 3-aminopyridine. The reaction is carried out in the presence of coupling agents such as 1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) and dry dichloromethane (DCM) as the solvent . The reaction conditions include maintaining a dry environment and using lutidine as a base to facilitate the coupling reaction .
Industrial Production Methods
Industrial production methods for 2-phenoxy-N-(pyridin-3-yl)acetamide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-phenoxy-N-(pyridin-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenoxy acids.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The phenoxy and pyridyl groups can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
Oxidation: Phenoxy acids.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Comparación Con Compuestos Similares
Similar Compounds
Phenoxyacetic acid: Shares the phenoxy group but lacks the pyridyl group.
3-Aminopyridine: Contains the pyridyl group but lacks the phenoxy group.
Phenoxyacetamide derivatives: Compounds with similar structures but different substituents on the phenoxy or pyridyl groups.
Uniqueness
2-phenoxy-N-(pyridin-3-yl)acetamide is unique due to the combination of phenoxy and pyridyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various scientific fields, making it a valuable compound for research and development .
Propiedades
IUPAC Name |
2-phenoxy-N-pyridin-3-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c16-13(15-11-5-4-8-14-9-11)10-17-12-6-2-1-3-7-12/h1-9H,10H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YERVZSCNCUXQAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00309207 | |
| Record name | 2-PHENOXY-N-(3-PYRIDYL)ETHANAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00309207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25288-46-4 | |
| Record name | NSC211328 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211328 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-PHENOXY-N-(3-PYRIDYL)ETHANAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00309207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-PHENOXY-N-(3-PYRIDINYL)ACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Octahydropyrazino[2,1-c][1,4]oxazine](/img/structure/B183374.png)



